

# Structural Elucidation of Quinovic Acid Glycoside 2: A Technical Guide

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## Compound of Interest

Compound Name: Quinovic acid glycoside 2

Cat. No.: B15186418

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This technical guide provides an in-depth overview of the structural elucidation of **Quinovic acid glycoside 2**, a naturally occurring triterpenoid glycoside isolated from *Uncaria tomentosa* (Cat's Claw). This document details the analytical data, experimental protocols, and relevant biological pathways associated with this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## Compound Identification and Spectroscopic Data

**Quinovic acid glycoside 2** has been identified as 3-O-( $\beta$ -D-glucopyranosyl)quinovic acid (28  $\rightarrow$  1)-( $\beta$ -D-glucopyranosyl) ester.<sup>[1]</sup> Its structure was determined through extensive spectroscopic analysis, including Mass Spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: General Properties of **Quinovic Acid Glycoside 2**

Property	Value	Source
Molecular Formula	C42H66O14	<a href="#">[2]</a>
Molecular Weight	795.0 g/mol	<a href="#">[2]</a>
CAS Number	115569-78-3	

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) data is crucial for determining the elemental composition of a molecule. The observed mass-to-charge ratio ( $m/z$ ) for **Quinovic acid glycoside 2** is consistent with its proposed molecular formula.

Table 2: Mass Spectrometry Data for **Quinovic Acid Glycoside 2**

Ionization Mode	Observed $m/z$	Interpretation
ESI-MS	811.4348	$[M+Na]^+$

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of proton ( $^1H$ ) and carbon- $^{13}$  ( $^{13}C$ ) NMR signals is essential for the unambiguous structural elucidation of complex natural products. The following tables summarize the NMR data for the aglycone (Quinovic Acid) and the two glycosidic moieties of **Quinovic acid glycoside 2**.

Table 3:  $^1H$  and  $^{13}C$  NMR Spectroscopic Data for the Aglycone Moiety of **Quinovic Acid Glycoside 2** (in  $C_5D_5N$ )

Position	$\delta C$ (ppm)	$\delta H$ (ppm)
2	28.3	1.85 (m), 2.15 (m)
3	89.2	3.45 (dd, J = 11.5, 4.0 Hz)
4	39.5	
5	56.1	1.05 (m)
6	18.5	1.60 (m), 1.75 (m)
7	36.9	1.50 (m), 1.65 (m)
8	40.1	
9	47.5	2.10 (m)
10	37.1	
11	23.8	1.95 (m)
12	126.0	5.50 (br s)
13	138.9	
14	57.9	
15	26.3	1.80 (m), 2.05 (m)
16	29.8	2.20 (m), 2.35 (m)
17	49.8	
18	54.1	3.15 (d, J = 11.0 Hz)
19	39.1	1.25 (m), 1.90 (m)
20	39.8	
21	31.0	1.40 (m), 1.65 (m)
22	37.5	1.95 (m), 2.25 (m)
23	28.9	1.20 (s)
24	16.9	0.95 (s)

25	15.8	0.85 (s)
26	17.5	0.90 (s)
27	180.1	
28	176.9	
29	26.5	1.15 (d, J = 6.5 Hz)
30	21.5	1.00 (d, J = 6.5 Hz)

Table 4:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for the Glycosidic Moieties of **Quinovic Acid Glycoside 2** (in  $\text{C}_5\text{D}_5\text{N}$ )

Position	$\delta\text{C}$ (ppm)	$\delta\text{H}$ (ppm)
3-O- $\beta$ -D-Glucopyranosyl		
1'	107.1	5.10 (d, J = 7.5 Hz)
2'	75.5	4.15 (m)
3'	78.5	4.30 (m)
4'	71.9	4.25 (m)
5'	78.1	3.95 (m)
6'	62.9	4.35 (m), 4.50 (m)
28-O- $\beta$ -D-Glucopyranosyl		
1''	95.8	6.30 (d, J = 8.0 Hz)
2''	74.2	4.10 (m)
3''	79.1	4.30 (m)
4''	71.1	4.20 (m)
5''	78.9	4.00 (m)
6''	62.3	4.30 (m), 4.45 (m)

## Experimental Protocols

The structural elucidation of **Quinovic acid glycoside 2** involves a multi-step process, from the collection of plant material to the final spectroscopic analysis.

### Isolation and Purification

A common method for the isolation of quinovic acid glycosides from *Uncaria tomentosa* involves the following steps:

- **Extraction:** The dried and powdered bark of *Uncaria tomentosa* is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature.
- **Fractionation:** The crude extract is then partitioned between different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Quinovic acid glycosides are typically found in the more polar fractions.
- **Chromatographic Purification:** The fraction containing the glycosides is further purified using a combination of chromatographic techniques. This may include:
  - **Column Chromatography:** Using silica gel or reversed-phase C18 material as the stationary phase and a gradient elution system of solvents like chloroform-methanol or water-methanol.
  - **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile (often with a small percentage of formic acid or acetic acid) is used for final purification to yield the pure compound.

### Spectroscopic Analysis

The purified **Quinovic acid glycoside 2** is then subjected to a suite of spectroscopic analyses to determine its structure.

- **Mass Spectrometry:**
  - **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, equipped with an electrospray ionization (ESI) source

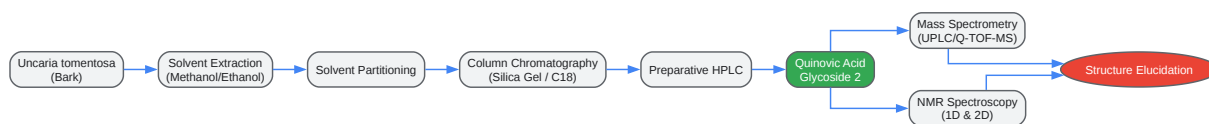
is commonly used.

- Parameters: The analysis is typically performed in both positive and negative ion modes. Key parameters include the capillary voltage, cone voltage, source temperature, and desolvation gas flow rate, which are optimized for the compound.
- NMR Spectroscopy:
  - Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for resolving the complex proton and carbon signals.
  - Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated pyridine (C5D5N) or deuterated methanol (CD3OD).
  - Experiments: A series of 1D and 2D NMR experiments are performed:
    - 1D:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR.
    - 2D: Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded protons and carbons, Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the spatial proximity of protons and establish the stereochemistry.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Quinovic acid glycoside 2**.

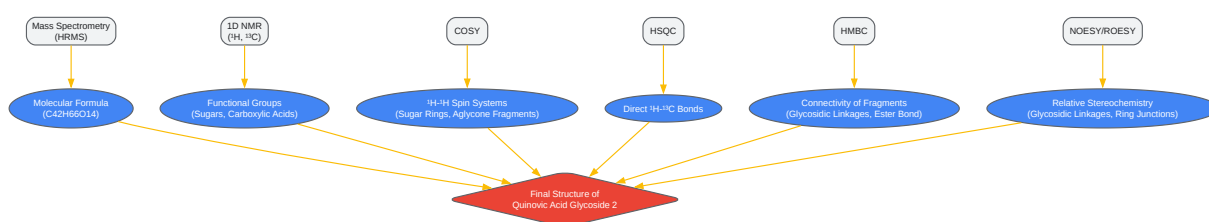


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Caption: Workflow for the isolation and structural elucidation of **Quinovic acid glycoside 2**.

## Structural Elucidation Logic

The following diagram outlines the logical process of piecing together the structural information from various spectroscopic data.



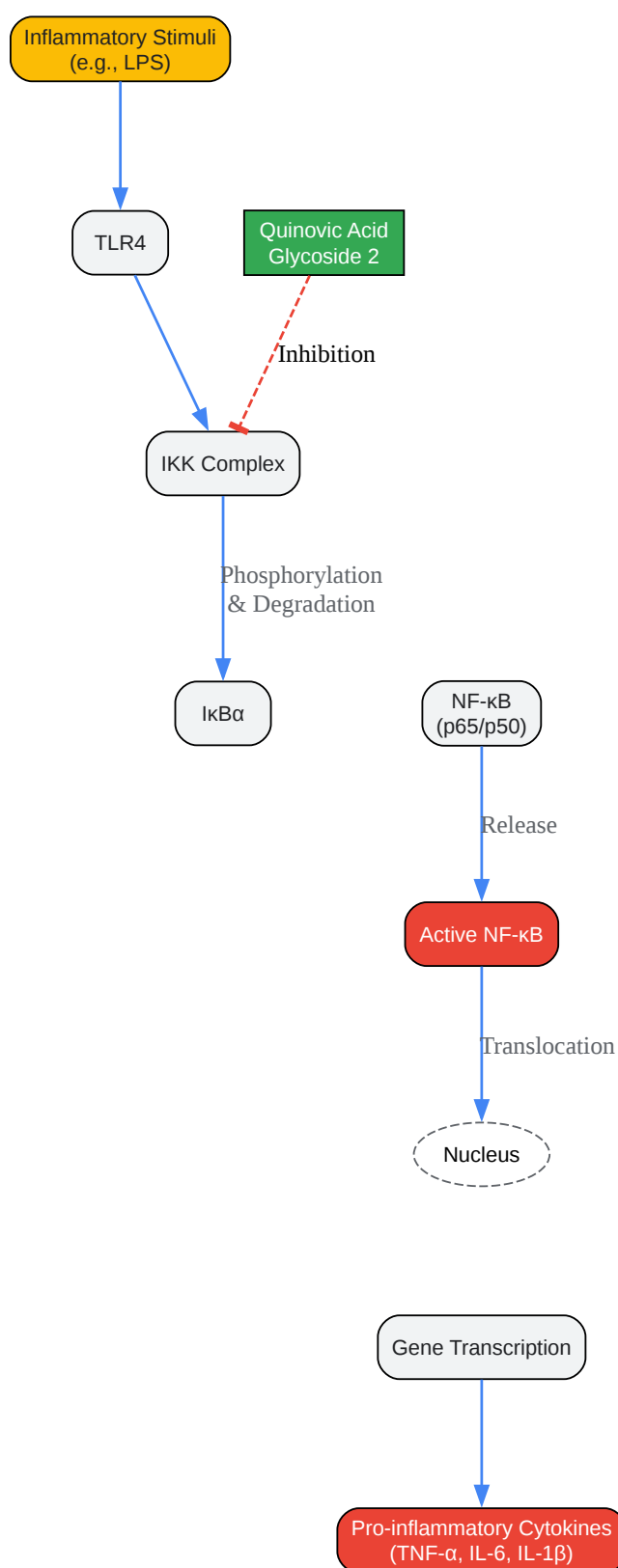
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Caption: Logical flow for determining the structure of **Quinovic acid glycoside 2**.

## Anti-Inflammatory Signaling Pathway

Quinovic acid glycosides, as a class of triterpenoids, are known to exhibit anti-inflammatory properties. A key mechanism is the modulation of the NF- $\kappa$ B signaling pathway.





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Caption: Postulated anti-inflammatory signaling pathway modulated by **Quinovic acid glycoside 2**.

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## References

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